4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
説明
The compound 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine heterocyclic core. Its structure features:
- A 4-butyl group at position 4 of the chromene ring.
- A 4-methoxybenzyl substituent at position 8.
- A ketone group at position 2 of the oxazine ring.
This scaffold is of pharmacological interest due to its structural similarity to bioactive flavonoids and isoflavonoids, which often exhibit anti-inflammatory, antiviral, and osteogenic properties .
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
4-butyl-9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO4/c1-3-4-5-17-12-22(25)28-23-19(17)10-11-21-20(23)14-24(15-27-21)13-16-6-8-18(26-2)9-7-16/h6-12H,3-5,13-15H2,1-2H3 |
InChIキー |
JSZSBDVKVRNDHG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
Chromeno-oxazinone derivatives differ primarily in substituent groups at positions 3, 4, 9, and the oxazine ring. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations in Chromeno-Oxazinone Derivatives
Key Observations:
- Butyl vs.
- Aryl Substituents : The 4-methoxybenzyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF3, F) in analogs like 4i, which may alter tautomerization dynamics and receptor binding .
- Positional Isomerism : Compound 2 in swaps the butyl and aryl group positions, demonstrating that osteogenic activity depends on substituent placement .
Physicochemical Properties
Melting points, yields, and spectroscopic data reflect substituent effects on crystallinity and synthetic feasibility:
Table 2: Physical and Spectroscopic Data
Key Observations:
- Melting Points : Hydroxyalkyl substituents (e.g., 4-hydroxypentyl in 4e) increase melting points (160–161°C) due to hydrogen bonding , whereas fluorophenyl groups (6k) lower crystallinity (140–143°C) .
- Synthetic Yields : Yields range from 35% (6k) to 83% (4b, n=3), influenced by steric hindrance from bulky substituents .
生物活性
The compound 4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one represents a novel structure within the class of oxazines and chromenes. Its potential biological activities have garnered attention in recent years, particularly in the context of anticancer and antioxidant properties. This article presents a comprehensive review of its biological activity based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a butyl group and a methoxybenzyl moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma), MCF7 (breast carcinoma), and HCT116 (colon carcinoma).
Research Findings
- Cytotoxicity Assays : The compound was tested for its inhibitory effects on cancer cell proliferation. Results indicated an IC50 value ranging from 0.02 to 0.08 μmol/mL , comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression. Further studies are needed to elucidate specific pathways affected by this compound.
Antioxidant Activity
The compound also demonstrated promising antioxidant properties through DPPH radical scavenging assays. At a concentration of 100 μg/mL , it showed moderate radical-scavenging activity compared to ascorbic acid .
Data Summary Table
| Activity | Cell Line | IC50 (μmol/mL) | Comparison |
|---|---|---|---|
| Anticancer Activity | A-549 | 0.02 | Doxorubicin (0.04) |
| MCF7 | 0.06 | Doxorubicin (0.06) | |
| HCT116 | 0.08 | Doxorubicin (0.06) | |
| Antioxidant Activity | DPPH Scavenging | 100 μg/mL | Ascorbic Acid |
Case Studies
- Study on Antiproliferative Effects : A study involving the synthesis of related compounds showed that derivatives with similar structural features displayed varying degrees of antiproliferative activity against cancer cell lines . This suggests that modifications in the side chains can significantly influence biological activity.
- In Vivo Studies : While most research has focused on in vitro assessments, preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models.
Q & A
Q. What are the established synthetic routes for 4-butyl-9-(4-methoxybenzyl)-chromeno-oxazin-2-one?
The synthesis typically involves aminomethylation of 7-hydroxychromones using primary amines and formaldehyde. A key step is the annelation of the 1,3-benzoxazine cycle, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) under reflux conditions. Substituents like the 4-methoxybenzyl group are introduced via nucleophilic substitution or alkylation reactions. For example, ω-hydroxyalkyl groups can be incorporated using ω-aminoalcohols, followed by purification via recrystallization (ethanol/water mixtures) . Multi-step protocols may require optimization of solvent systems (e.g., toluene, THF) and catalysts (e.g., TBAB for phase transfer) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Essential for confirming hydrogen environments (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm) and carbon backbone integrity.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxazinone ring) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and tautomeric forms, as demonstrated in related chromeno-oxazine derivatives .
Q. What are the primary biological targets or activities reported for this compound?
Derivatives of this scaffold exhibit osteogenic activity by modulating BMP/Smad and RANK/RANKL/OPG pathways. For instance, a structurally similar compound (with a furan-3-ylmethyl substituent) showed dual osteoblast-promoting and osteoclast-inhibiting effects in murine models, outperforming ipriflavone .
Advanced Research Questions
Q. How do substituent variations (e.g., alkyl chains, aryl groups) influence bioactivity?
- The butyl group at position 4 enhances lipophilicity, potentially improving membrane permeability.
- The 4-methoxybenzyl moiety contributes to π-π stacking with target receptors (e.g., estrogen receptors in osteoporosis models).
- Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 stabilize tautomeric forms, affecting binding affinity . Comparative studies using analogues with pentyl or hydroxyalkyl chains reveal that longer alkyl groups may reduce solubility but increase half-life in vivo .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Structural Reanalysis : Confirm tautomerization states via NMR kinetics or X-ray diffraction, as tautomeric equilibria (e.g., chromeno-oxazine ↔ hydroxychromone) can alter activity .
- Assay Standardization : Control for variables like cell line (e.g., RAW264.7 vs. MC3T3-E1), RANKL concentration, and incubation time to minimize variability .
- Computational Docking : Use molecular dynamics simulations to predict binding modes against divergent targets (e.g., BMP-2 vs. RANKL receptors) .
Q. What computational methods predict reactivity and regioselectivity in derivatization?
- DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic attack at the oxazinone carbonyl) to predict regioselectivity .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
- Molecular Orbital Analysis : Identify reactive sites (e.g., HOMO/LUMO distributions) for electrophilic/nucleophilic modifications .
Q. How does tautomerization impact compound stability and pharmacological performance?
Tautomerization between the 9,10-dihydro-oxazinone and 8-hydroxy-chromone forms can alter solubility, metabolic stability, and target engagement. For example:
- The oxazinone tautomer may exhibit higher plasma stability due to reduced susceptibility to esterase cleavage.
- Tautomeric equilibria are pH-dependent; buffered formulations (pH 6.5–7.4) can stabilize the bioactive form .
Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors to improve yield in multi-step syntheses and reduce side products .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare with crystallographic data .
- Biological Assays : Include positive controls (e.g., ipriflavone for osteogenic activity) and dose-response curves to quantify potency (EC50/IC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
